1-Amino-2-(2-chlorophenyl)propan-2-ol
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Overview
Description
1-Amino-2-(2-chlorophenyl)propan-2-ol is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group attached to a propane backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-2-(2-chlorophenyl)propan-2-ol typically involves the reaction of 2-chlorobenzaldehyde with compounds containing amino and hydroxyl functional groups . One common method includes the reduction of 2-chlorobenzaldehyde followed by the addition of an amino group. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-2-(2-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-(2-chlorophenyl)propan-2-ol is utilized in a wide range of scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Amino-2-(2-chlorophenyl)propan-2-ol can be compared with other similar compounds, such as:
2-Amino-1-(4-chlorophenyl)propan-1-ol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.
1-Amino-2-(4-chlorophenyl)propan-2-ol: Another similar compound with the chlorine atom in a different position on the phenyl ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties[6][6].
Properties
IUPAC Name |
1-amino-2-(2-chlorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNCFXLWOOEJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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